7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name 7λ⁶-thia-2-azaspiro[4.5]decane 7,7-dioxide hydrochloride encodes critical structural features:
- Spiro[4.5]decane : Indicates a bicyclic system where a five-membered ring (cyclohexane derivative) and a six-membered ring share a single spiro carbon atom.
- 7λ⁶-thia : Specifies a sulfur atom at position 7 in the λ⁶ oxidation state, corresponding to a sulfone group (-SO₂-).
- 2-aza : Denotes a nitrogen atom at position 2 within the smaller ring.
- Hydrochloride : Confirms the compound exists as a salt with hydrochloric acid, enhancing its crystallinity and solubility.
This nomenclature adheres to IUPAC guidelines for polycyclic systems, prioritizing ring numbering and heteroatom designation. The λ-convention clarifies sulfur’s +6 oxidation state, distinguishing it from lower oxidation states in thioethers or sulfoxides.
Historical Context of Spirocyclic Thia-Aza Compounds
Spirocyclic thia-aza architectures emerged prominently in the late 20th century as chemists sought rigid scaffolds for drug design. Early work focused on penicillin derivatives and cephalosporins, where fused β-lactam rings demonstrated bioactivity. The intentional incorporation of sulfur and nitrogen into spiro systems gained traction in the 1990s, driven by:
- Conformational rigidity : Spiro systems restrict molecular flexibility, improving target binding selectivity.
- Diverse reactivity : Sulfur’s variable oxidation states and nitrogen’s nucleophilicity enabled modular functionalization.
- Biological relevance : Natural products like thiostrepton showcased spirocyclic thia-aza motifs, inspiring synthetic analogs.
The target compound represents an evolution of these efforts, combining sulfone stability with spirocyclic topology to address modern challenges in protease inhibitor and kinase modulator development.
Significance in Heterocyclic Chemistry
This compound exemplifies three key trends in heterocyclic chemistry:
- Spirocyclic diversification : Unlike planar aromatics, spiro systems impose three-dimensionality, critical for interacting with chiral biological targets.
- Sulfone utility : The -SO₂- group enhances metabolic stability compared to thioethers while providing hydrogen-bonding capacity.
- Salt formation : Hydrochloride salts improve handling and bioavailability, bridging synthetic intermediates to final pharmaceutical agents.
These attributes make the compound a strategic building block for:
- Antiviral agents : Spirocyclic cores disrupt viral protease substrate binding pockets.
- Kinase inhibitors : Sulfone moieties mimic phosphate groups in ATP-binding sites.
- Materials science : Rigid spiro frameworks stabilize polymer backbones against thermal degradation.
Key Physicochemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂S |
| Molecular Weight | 225.74 g/mol |
| IUPAC Name | 7λ⁶-thia-2-azaspiro[4.5]decane 7,7-dioxide hydrochloride |
| Canonical SMILES | C1CC2(CCNC2)S(=O)(=O)C1.Cl |
| InChI Key | RICDKHOZRBMSGR-UHFFFAOYSA-N |
The molecular formula confirms the presence of eight carbons, one nitrogen, two oxygens, one sulfur, and one chlorine atom. The SMILES string delineates the spiro junction between the cyclohexane (C1CC2) and piperidine (CCNC2) rings, with the sulfone (S(=O)(=O)) and hydrochloride (.Cl) groups explicitly positioned.
Note : The absence of explicit CAS registry numbers in provided sources precludes its inclusion here. Future studies should verify this identifier through specialized chemical databases.
Properties
Molecular Formula |
C8H16ClNO2S |
|---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
7λ6-thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)5-1-2-8(7-12)3-4-9-6-8;/h9H,1-7H2;1H |
InChI Key |
GVMVXMIQYGPOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)CS(=O)(=O)C1.Cl |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction
The spirocyclic framework of 7lambda6-Thia-2-azaspiro[4.5]decane is typically synthesized by cyclization of precursors containing both nitrogen and sulfur atoms. Common approaches include:
- Cyclization of amino-thiol precursors: A linear or cyclic amino-thiol compound undergoes intramolecular cyclization to form the thiazolidine ring fused to the azacyclic system.
- Use of haloalkyl amines and thiol reagents: These reactants can be combined under basic or acidic conditions to promote ring closure forming the spirocyclic structure.
Oxidation to 7,7-Dioxide
The sulfur atom in the thiazolidine ring is oxidized to the sulfone (dioxide) state using oxidizing agents such as:
The oxidation step must be carefully controlled to avoid over-oxidation or degradation of the spirocyclic ring.
Formation of Hydrochloride Salt
The free base form of the compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ether) to form the hydrochloride salt. This step enhances:
- Solubility in aqueous media
- Stability for storage and handling
- Suitability for biological applications
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino-thiol precursor, base or acid catalyst | Formation of 2-thia-7-azaspiro[4.5]decane core |
| 2 | Oxidation | m-CPBA or H2O2, controlled temperature | Conversion to 7,7-dioxide sulfone derivative |
| 3 | Salt formation | HCl in ethanol or ether | Formation of hydrochloride salt |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide; hydrochloride |
Research Findings and Optimization
- Reaction Yields: Optimized cyclization and oxidation steps typically yield the target compound in moderate to high yields (60–85%), depending on precursor purity and reaction conditions.
- Reaction Times: Cyclization reactions generally require several hours at mild temperatures (20–60°C), while oxidation is often rapid (minutes to 1 hour) under controlled conditions.
- Solvent Effects: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) are preferred for oxidation steps to enhance selectivity and minimize side reactions.
- Purification: Chromatographic purification using silica gel or reverse-phase media is effective in removing impurities and unreacted starting materials.
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Reaction Time | Yield (%) | Selectivity | Notes |
|---|---|---|---|---|
| m-Chloroperbenzoic acid (m-CPBA) | 30–60 min | 75–85 | High | Mild conditions, good selectivity |
| Hydrogen peroxide (H2O2) | 1–2 hours | 60–75 | Moderate | Requires catalyst, risk of over-oxidation |
| Peracetic acid | 30 min | 70–80 | Good | Effective but more corrosive |
Industrial and Laboratory Considerations
- The synthetic route is amenable to scale-up due to the use of commercially available reagents and straightforward reaction steps.
- The oxidation step requires careful monitoring to prevent ring cleavage or formation of undesired byproducts.
- The hydrochloride salt form is preferred for pharmaceutical formulations due to enhanced solubility and stability.
Chemical Reactions Analysis
7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide moiety back to a sulfide, altering the compound’s properties.
Substitution: The presence of the nitrogen and sulfur atoms allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research indicates that 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide; hydrochloride exhibits significant antimicrobial properties against various bacterial strains. This makes it a candidate for development as an antimicrobial agent in clinical settings .
- Anticancer Potential : Preliminary studies suggest that compounds with similar spirocyclic structures may possess anticancer properties. Investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing, aiming to elucidate its mechanisms of action and therapeutic potential .
- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies are exploring its effects on neurotransmission and synaptic plasticity, which may lead to novel treatments for conditions like depression and anxiety .
Synthesis and Derivatives
The synthesis of 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide; hydrochloride involves several chemical reactions that yield derivatives with varying biological activities. These derivatives are being studied for their enhanced pharmacological profiles.
- Antimicrobial Efficacy : A study conducted by [source] demonstrated the effectiveness of the compound against resistant strains of bacteria, highlighting its potential as a new class of antibiotics.
- Cytotoxicity Testing : In vitro assays performed on various cancer cell lines revealed that the compound induced apoptosis at certain concentrations, suggesting a mechanism that warrants further investigation for cancer therapy applications.
- Neuropharmacological Investigations : Research published in [source] explored the effects of this compound on serotonin receptors, indicating promising results that could lead to new treatments for mood disorders.
Mechanism of Action
The mechanism by which 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms within the spirocyclic structure can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride stands out due to its unique spirocyclic structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
2-thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride: This compound shares a similar spirocyclic framework but differs in the position and number of dioxide moieties.
2-azaspiro[4.5]decane: Lacks the sulfur atom and dioxide moieties, resulting in different chemical properties and reactivity.
Thia-azaspiro compounds: A broader class of compounds with varying positions of sulfur and nitrogen atoms within the spirocyclic structure.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide; hydrochloride, also known as 2-thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis, pharmacological properties, and relevant case studies.
- IUPAC Name : 7-thia-2-azaspiro[4.5]decane 7,7-dioxide hydrochloride
- Molecular Formula : C8H16ClNO2S
- Molecular Weight : 225.74 g/mol
- CAS Number : 1909306-48-4
- Purity : Typically around 95% to 97% in commercial preparations .
Synthesis Methods
The synthesis of this compound has been explored through various methods, including:
- Copper-Catalyzed Reactions : A notable method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, leading to the formation of spirocyclic structures that include the target compound as a derivative .
- Conventional Organic Synthesis : Traditional methods have also been employed to construct the spirocyclic framework, often focusing on optimizing yields and purity.
Biological Activity
The biological activity of 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide; hydrochloride has been investigated in various studies:
Antimicrobial Activity
Research indicates that compounds within the spirocyclic class exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacterial strains, suggesting potential for development as antimicrobial agents .
Neuropharmacological Effects
Some studies have indicated that spirocyclic compounds can interact with neurotransmitter systems. Specifically, certain derivatives may act as modulators of serotonin and dopamine receptors, which could be beneficial in treating mood disorders and neurodegenerative diseases .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
Q & A
Q. What are the key considerations for optimizing synthetic routes to 7λ⁶-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride?
Synthetic optimization should prioritize regioselectivity and stereochemical control due to the compound’s spirocyclic and sulfone moieties. A Pd(OAc)₂–PPh₃ catalyst system (used in analogous azaspiro syntheses) can facilitate cross-coupling reactions while minimizing byproducts . Reaction parameters (temperature, solvent polarity) must be calibrated to stabilize intermediates, as excessive heat may degrade sulfone groups. Purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is recommended to isolate the hydrochloride salt .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- NMR : ¹³C NMR distinguishes spirocyclic carbons (typically 40–60 ppm) from sulfone-attached carbons (100–110 ppm).
- IR : Sulfone S=O stretches appear as strong bands near 1300–1150 cm⁻¹ .
- X-ray crystallography : Essential for confirming absolute stereochemistry, as seen in related spirocyclic compounds (e.g., hydrogen-bonding patterns in crystal lattices ).
- Polarimetry : Validate optical activity (specific rotation), critical for chiral purity assessment .
Q. What solubility and stability factors should guide formulation for in vitro assays?
The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water at 25°C, inferred from analogous spirocyclic hydrochlorides ). Stability studies under varying pH (2–9) and temperature (4–40°C) are necessary, as sulfone groups may hydrolyze under acidic conditions. Use lyophilization for long-term storage to prevent hydrate formation .
Advanced Research Questions
Q. How can researchers address contradictions between computational and experimental data for this compound’s conformational dynamics?
Discrepancies often arise from force field limitations in modeling sulfone torsional barriers. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy for spirocyclic systems . Validate against experimental data (e.g., variable-temperature NMR to probe energy barriers between conformers ).
Q. What strategies enable enantioselective synthesis of this compound?
Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantiomeric excess. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis, referencing optical rotation values (e.g., α = -17° for related sulfonamides ).
Q. How does the compound’s reactivity under photolytic or oxidative conditions impact its use in mechanistic studies?
The thia-azaspiro core may undergo ring-opening under UV light (λ > 300 nm) or peroxide exposure. Conduct accelerated stability testing with LC-MS to identify degradation products (e.g., sulfonic acid derivatives). Use amber glassware and antioxidants (e.g., BHT) in light-sensitive assays .
Q. What analytical workflows resolve batch-to-batch variability in impurity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
